

Methyl 4-chloro-3-hydroxybenzoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-chloro-3-hydroxybenzoate

Cat. No.: B042347

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is a substituted aromatic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive hydroxyl group, a chlorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **Methyl 4-chloro-3-hydroxybenzoate** in the development of novel therapeutics, with a focus on its application in the synthesis of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1) inhibitors and its potential role in the development of novel antidepressants.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-chloro-3-hydroxybenzoate** is provided in the table below.

Property	Value	Reference
CAS Number	166272-81-7	
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1]
Appearance	Solid	[1]
Melting Point	100-101 °C	[1]
Purity	≥97%	[1]

Applications in Medicinal Chemistry

Inhibitors of MAP4K1 for Immuno-oncology

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of T-cell signaling and has emerged as a promising target for cancer immunotherapy. Inhibition of MAP4K1 can enhance T-cell activation and improve anti-tumor immune responses. **Methyl 4-chloro-3-hydroxybenzoate** has been utilized as a key intermediate in the synthesis of novel MAP4K1 inhibitors.

This protocol describes the synthesis of a key intermediate in the development of novel MAP4K1 inhibitors, as detailed in patent WO2018215668A1. The reaction involves a nucleophilic aromatic substitution where the hydroxyl group of **Methyl 4-chloro-3-hydroxybenzoate** displaces a chlorine atom on a pyrimido[5,4-b][2][3]oxazine core.

Reaction Scheme:

Materials:

- **Methyl 4-chloro-3-hydroxybenzoate** (Intermediate B1)
- tert-butyl 4-chloro-6H-pyrimido[5,4-b][2][3]oxazine-8(7H)-carboxylate (Intermediate A1)
- Cesium carbonate (Cs₂CO₃)

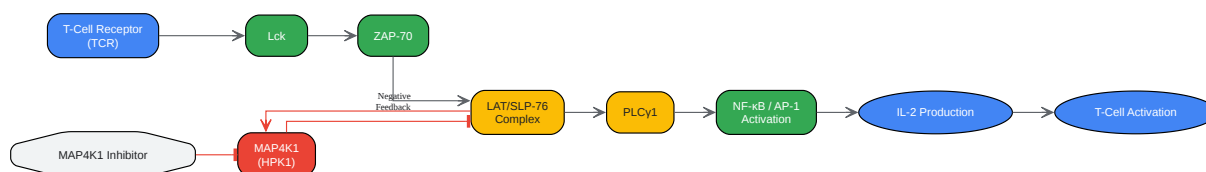
- N,N-Dimethylformamide (DMF)

Procedure:[4]

- To a stirred solution of **Methyl 4-chloro-3-hydroxybenzoate** (226 mg, 1.21 mmol) and tert-butyl 4-chloro-6H-pyrimido[5,4-b][2,3]oxazine-8(7H)-carboxylate (300 mg, 1.10 mmol) in DMF (10 mL), add cesium carbonate (540 mg, 1.65 mmol).
- Heat the reaction mixture to 130 °C and stir for 3 hours.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, cool the mixture to room temperature.
- The resulting mixture containing the desired product can be used in the next synthetic step or purified by standard chromatographic techniques.

While the patent WO2018215668A1 does not provide specific IC₅₀ values for the final compounds derived from this intermediate, related research on MAP4K1 inhibitors from the same assignee (Pfizer) demonstrates the high potency of this class of molecules. An exemplified compound from a related patent (WO 2021224818) inhibited full-length autophosphorylated recombinant human MAP4K1 activity with a K_i of 0.002 and 0.0004 μM in two different assays.[5] It also suppressed MAP4K1-mediated phosphorylation of SLP76 in Jurkat cells with an IC₅₀ of 0.04 μM.[5]

The diagram below illustrates the role of MAP4K1 in T-cell receptor signaling and the mechanism of action of MAP4K1 inhibitors.



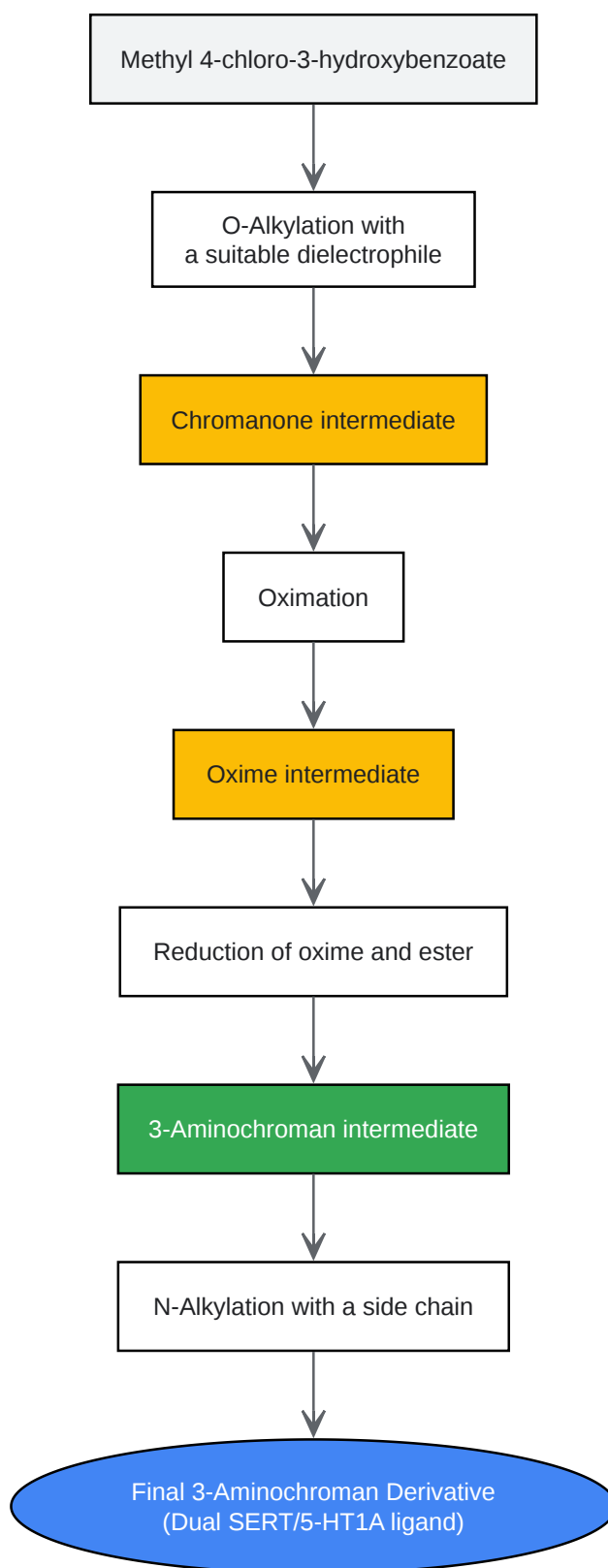
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MAP4K1 Signaling Pathway and Inhibition

Potential in the Synthesis of Novel Antidepressants

Methyl 4-chloro-3-hydroxybenzoate is also a potential building block for the synthesis of novel antidepressants, particularly those with a dual mechanism of action, such as combined serotonin reuptake inhibition and 5-HT_{1A} receptor antagonism. Patent literature discloses the use of this compound as an intermediate in the preparation of 3-amino chroman and 2-amino tetralin derivatives, which are scaffolds for this class of antidepressants.

The following diagram outlines a plausible synthetic workflow for utilizing **Methyl 4-chloro-3-hydroxybenzoate** in the synthesis of a 3-aminochroman derivative with potential antidepressant activity, based on the intermediate described in patent WO2005012291A1.



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Synthetic approach to 3-aminochroman antidepressants.

For 3-aminochroman derivatives, structure-activity relationship studies have revealed key features for dual affinity at the serotonin transporter (SERT) and the 5-HT_{1A} receptor.[6] These include:

- Stereochemistry at the 3-position of the chroman ring: This is crucial for 5-HT_{1A} receptor antagonism.
- Substitution on the basic nitrogen: Bulky groups, such as a cyclobutyl moiety, can be important for 5-HT_{1A} antagonist activity.
- The nature of the linker and the second pharmacophore: These elements significantly influence the affinity for both targets.

While a complete synthetic route and biological data for a specific antidepressant derived from **Methyl 4-chloro-3-hydroxybenzoate** are not yet publicly available in a consolidated form, the existing patent literature provides a strong rationale for its use in this therapeutic area.

Conclusion

Methyl 4-chloro-3-hydroxybenzoate is a valuable and versatile building block for medicinal chemists. Its utility has been demonstrated in the synthesis of potent MAP4K1 inhibitors for immuno-oncology and it holds significant promise for the development of novel dual-acting antidepressants. The provided protocols and conceptual workflows offer a starting point for researchers to explore the potential of this compound in their drug discovery programs.

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- To cite this document: BenchChem. [Methyl 4-chloro-3-hydroxybenzoate: A Versatile Building Block in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042347#methyl-4-chloro-3-hydroxybenzoate-as-a-building-block-in-medicinal-chemistry]

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